molecular formula C29H30O10 B12369820 4'-acetylchrysomycin B

4'-acetylchrysomycin B

货号: B12369820
分子量: 538.5 g/mol
InChI 键: MOICNMDKCPHILF-AQGXNSSESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Origin and Discovery of 4'-Acetylchrysomycin B and Related Chrysomycins

Isolation and Characterization from Microbial Sources

The discovery of this compound arose from a screening program for antitumor agents from the metabolites of actinomycetes. researchgate.net It was isolated from the culture broth of Streptomyces sp. MK52-AF01. globalauthorid.com The isolation process typically involves fermentation of the producing microorganism, followed by extraction of the culture broth with organic solvents. The crude extract is then subjected to various chromatographic techniques to purify the target compound.

The characterization of this compound and the confirmation of its structure were achieved through a combination of spectroscopic methods. researchgate.net These include Mass Spectrometry (MS) to determine the molecular weight and formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) to elucidate the complex three-dimensional structure. researchgate.netnih.govorganicchemistrydata.org

Physicochemical Properties of this compound

Property Value
Molecular Formula C30H30O10
Molecular Weight 550.6 g/mol
Appearance Solid
Solubility Soluble in methanol (B129727) and DMSO
Storage -20°C

This table is based on data from references caymanchem.comglpbio.com.

Placement within the Chrysomycin Family and Gilvocarcin Class

This compound is a derivative of chrysomycin B, one of the originally discovered chrysomycins which also include chrysomycin A. bioaustralis.com The chrysomycins belong to the broader gilvocarcin class of natural products. researchgate.net This class is characterized by a distinctive benzonaphthopyranone core structure linked to a sugar moiety via a C-C bond, making them C-aryl glycosides. researchgate.net The gilvocarcin family, which includes compounds like gilvocarcin V, is known for its potent biological activities. bioaustralis.com

Academic Significance and Research Focus of this compound

The academic significance of this compound lies primarily in its demonstrated biological activities, which include antibacterial and cytotoxic effects. caymanchem.comglpbio.com Research has shown that this compound is active against various Gram-positive bacteria. caymanchem.combioaustralis.com

Furthermore, this compound has exhibited cytotoxicity against a panel of human cancer cell lines, including those that are resistant to existing chemotherapy drugs like doxorubicin. caymanchem.comglpbio.com The acetylation at the 4'-position of the sugar moiety has been noted to influence its bioactivity when compared to its parent compound, chrysomycin B. researchgate.netbioaustralis.com This has sparked interest in understanding the structure-activity relationships within the chrysomycin family and the potential for developing new therapeutic agents.

Biological Activity of this compound

Activity Type Details
Antibacterial Activity Active against Gram-positive bacteria such as B. subtilis, B. cereus, Corynebacterium bovis, and E. faecalis with Minimum Inhibitory Concentrations (MICs) ranging from 2-64 µg/ml.
Anticancer Activity Cytotoxic against a panel of human cancer cell lines with IC50 values of 1.7-14 ng/ml in doxorubicin-sensitive cells and 260-370 ng/ml in doxorubicin-resistant cells.

This table is based on data from references caymanchem.comglpbio.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C29H30O10

分子量

538.5 g/mol

IUPAC 名称

[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxonaphtho[1,2-c]isochromen-4-yl)-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C29H30O10/c1-12-9-17-21(19(10-12)35-5)16-11-20(36-6)23-18(31)8-7-15(22(23)24(16)39-28(17)33)25-26(32)29(4,34)27(13(2)37-25)38-14(3)30/h7-11,13,25-27,31-32,34H,1-6H3/t13-,25+,26+,27+,29+/m1/s1

InChI 键

MOICNMDKCPHILF-AQGXNSSESA-N

手性 SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C

规范 SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)OC(=O)C

产品来源

United States

Biological Activities and Phenotypic Effects of 4 Acetylchrysomycin B

Antimicrobial Spectrum and Efficacy Studies

4'-Acetylchrysomycin B exhibits a significant range of antimicrobial activity, with a particular effectiveness against Gram-positive bacteria.

Activity against Gram-Positive Bacterial Strains

Research has shown that this compound is active against several Gram-positive bacterial strains. glpbio.com Studies have determined its Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the compound that inhibits visible bacterial growth. The compound has demonstrated efficacy against Bacillus subtilis, Bacillus cereus, Corynebacterium bovis, and Enterococcus faecalis, with MIC values ranging from 2 to 64 µg/ml. glpbio.com

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis 2-64 µg/ml glpbio.com
Bacillus cereus 2-64 µg/ml glpbio.com
Corynebacterium bovis 2-64 µg/ml glpbio.com

Efficacy against Multi-Drug Resistant Pathogens

The emergence of multi-drug resistant (MDR) pathogens presents a significant global health challenge. frontiersin.orgnih.gov These organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), have developed resistance to multiple classes of antibiotics, complicating treatment options. frontiersin.orghartmann-science-center.com While specific studies focusing solely on the efficacy of this compound against named MDR pathogens like MRSA, VRE, and MDR-TB are not detailed in the provided search results, its documented activity against Enterococcus faecalis, a species from which VRE arises, suggests a potential area for further investigation. glpbio.comnih.gov

Cytotoxic Activities in Cellular Models

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on human cancer cells.

Evaluation of Cytotoxicity in Human Cancer Cell Lines

Scientific investigations have revealed that this compound is cytotoxic to a variety of human cancer cell lines. glpbio.com The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, has been used to quantify its cytotoxic potency. Across a panel of human cancer cell lines, the IC50 values for this compound ranged from 1.7 to 14 ng/ml in doxorubicin-sensitive cells. glpbio.com

Differential Cytotoxic Profiles in Doxorubicin-Sensitive and -Resistant Cells

A significant finding is the differential cytotoxicity of this compound in cancer cells based on their sensitivity to the common chemotherapy drug doxorubicin. glpbio.com While it is highly potent against doxorubicin-sensitive cancer cells, its cytotoxicity is considerably lower in doxorubicin-resistant cell lines, with IC50 values ranging from 260 to 370 ng/ml. glpbio.com This indicates a significant difference in the compound's efficacy between these two cell types.

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Type IC50 Value
Doxorubicin-Sensitive Cells 1.7-14 ng/ml glpbio.com

Structural Elucidation and Chemo Diversity Within the Chrysomycin Family

Advanced Spectroscopic Characterization Techniques for 4'-Acetylchrysomycin B

The structural elucidation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) provided the exact molecular formula of the compound, confirming the addition of an acetyl group to the chrysomycin B scaffold.

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in pinpointing the location of this additional functional group. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the assignment of all proton and carbon signals within the molecule. The key HMBC correlations, which reveal long-range couplings between protons and carbons, were crucial in confirming the attachment of the acetyl group at the 4'-position of the sugar moiety.

Table 1: Spectroscopic Data for this compound

Technique Data/Interpretation
HRMS Provided the molecular formula C₂₉H₃₀O₁₀, confirming the addition of an acetyl group (C₂H₂O) to chrysomycin B (C₂₇H₂₈O₉).
¹H NMR Revealed characteristic signals for the chrysomycin core structure, along with a new singlet corresponding to the acetyl methyl protons.
¹³C NMR Showed the presence of an additional carbonyl carbon and a methyl carbon from the acetyl group, and a downfield shift of the C-4' signal.
HMBC Key correlations were observed between the acetyl carbonyl carbon and the H-4' proton of the sugar moiety, confirming the 4'-O-acetylation.
COSY Established the proton-proton coupling networks within the sugar and chromophore moieties, confirming the overall connectivity.

Comparative Structural Analysis with Chrysomycin B and Congeners (e.g., Chrysomycin A)

The chrysomycin family consists of closely related compounds, with minor structural modifications leading to different members. Understanding these subtle differences is key to comprehending their structure-activity relationships.

A primary point of variation within the chrysomycin and the broader gilvocarcin family lies in the nature of the C-glycosidic side chain. In the case of this compound, the core sugar is a 6-deoxy-3-C-methyl-β-gulopyranose, the same as in its parent compound, chrysomycin B. The key distinction is the acetylation at the 4'-hydroxyl group. glpbio.comcaymanchem.com In contrast, other members of the gilvocarcin family can possess different sugar units, such as D-fucofuranose in gilvocarcin V. nih.gov This variation in the sugar moiety is a significant contributor to the chemical diversity of this class of compounds.

The chromophore, the light-absorbing part of the molecule, is another site of structural variation. Chrysomycin A and chrysomycin B share the same benzo[d]naphtho[1,2-b]pyran-6-one chromophore core, but differ at the C-8 position. Chrysomycin A possesses a vinyl group at this position, whereas chrysomycin B has a methyl group. nih.gov This seemingly minor difference is a defining feature that distinguishes these two major components of the chrysomycin complex. This compound, being a derivative of chrysomycin B, retains the C-8 methyl group. The absorption spectra of chrysomycin B and its acetylated derivative are very similar, indicating that the acetylation of the sugar moiety does not significantly alter the electronic properties of the chromophore.

Table 2: Structural Comparison of Selected Chrysomycin and Gilvocarcin Analogs

Compound C-8 Substituent on Chromophore Sugar Moiety Key Distinguishing Feature
This compound Methyl4'-O-acetyl-6-deoxy-3-C-methyl-β-gulopyranoseAcetylation at the 4'-position of the sugar.
Chrysomycin B Methyl6-deoxy-3-C-methyl-β-gulopyranoseParent compound to the 4'-acetylated version.
Chrysomycin A Vinyl6-deoxy-3-C-methyl-β-gulopyranoseVinyl group at C-8 instead of a methyl group.
Gilvocarcin V VinylD-fucofuranoseDifferent sugar moiety compared to chrysomycins.
Gilvocarcin M MethylD-fucofuranoseDifferent sugar moiety and methyl group at C-8.

Delineation of Natural Product Chemo-diversity within the Gilvocarcin Class

The gilvocarcin class of natural products, to which the chrysomycins belong, represents a significant family of C-aryl glycoside polyketides. nih.gov Their shared structural feature is the benzo[d]naphtho[1,2-b]pyran-6-one chromophore. The chemical diversity within this class arises primarily from two key areas of modification:

Variation in the C-8 substituent of the chromophore: As seen in the comparison between chrysomycin A (vinyl) and chrysomycin B (methyl), this position can be substituted with different small alkyl or alkenyl groups. nih.gov Other variations at this position have been observed in other gilvocarcin-type compounds.

Diversity of the C-glycosidically linked sugar: This is a major source of chemodiversity. While chrysomycins feature a dimethylpentose, gilvocarcins like gilvocarcin V contain a fucofuranose. nih.govnih.gov Further exploration of this class has revealed other sugar moieties, including olivosyl and rhamnosyl groups, and even O-glycosidically linked sugars in compounds like BE-12406A and B. asm.orgresearchgate.net The discovery of this compound adds another layer to this diversity, demonstrating that further derivatization of the sugar moiety through processes like acetylation is a natural strategy employed by the producing organisms.

The biosynthesis of these compounds involves a complex series of enzymatic reactions, including a type II polyketide synthase (PKS) pathway to construct the core aromatic structure, followed by various tailoring enzymes that introduce the specific sugar and other functional groups. nih.gov The flexibility of these tailoring enzymes is a key driver of the chemical diversity observed in the gilvocarcin family.

Biosynthetic Pathways and Genetic Determinants for 4 Acetylchrysomycin B

Microbial Origin and Producing Organisms (Streptomyces species)

4'-Acetylchrysomycin B, like other members of the chrysomycin family, is a secondary metabolite produced by filamentous bacteria of the genus Streptomyces. These soil- and marine-dwelling microbes are renowned for their ability to synthesize a vast array of structurally diverse natural products with potent biological activities. nih.govmdpi.com

Chrysomycins have been isolated from several distinct Streptomyces strains. Chrysomycins A and B were first identified from Streptomyces A-419 in 1955. mdpi.comnih.gov Later, Streptomyces sporoverrucosus was also found to produce these compounds. mdpi.comresearchgate.net More recent investigations have identified marine-derived strains as prolific producers. For instance, Streptomyces sp. MS751, isolated from a South China Sea sediment sample, was shown to produce chrysomycins A, B, and C, alongside several new analogues. mdpi.comresearchgate.netbohrium.com Another marine isolate, Streptomyces sp. 891, has been highlighted as an excellent producer of chrysomycin A. nih.govmdpi.com The identification of these compounds from various terrestrial and marine Streptomyces species underscores the widespread distribution of the biosynthetic machinery for this class of molecules within the genus. researchgate.net

Table 1: Documented Producers of Chrysomycin Analogs This table is interactive. Click on the headers to sort the data.

Producer Strain Chrysomycin Analogs Produced Source/Environment
Streptomyces albaduncus AD819 Chrysomycins Terrestrial
Streptomyces sp. MS751 Chrysomycins A, B, C, F, G, H, I, J Marine (South China Sea Sediment)
Streptomyces sp. 891 Chrysomycin A Marine
Streptomyces sporoverrucosus Chrysomycins A, B, C Terrestrial
Streptomyces A-419 Chrysomycins A, B Terrestrial

Genomic Mining for Chrysomycin Biosynthetic Gene Clusters

The production of complex natural products like this compound is encoded by a set of genes physically clustered together on the microbial chromosome, known as a biosynthetic gene cluster (BGC). Advances in genome sequencing and bioinformatic tools, such as antiSMASH, have enabled the identification and analysis of these BGCs. mdpi.comfrontiersin.orgugr.es

The BGC for chrysomycins was first cloned and characterized from Streptomyces albaduncus. researchgate.netsecondarymetabolites.org This cluster, like those for related compounds such as ravidomycin (B1678828) and gilvocarcin, contains genes for a type II polyketide synthase (PKS). researchgate.net This PKS system is responsible for assembling the core benzonaphthopyranone aglycone from simple acetate (B1210297) and propionate (B1217596) building blocks. nih.gov Analysis of the chrysomycin BGC from Streptomyces sp. 891 revealed a cluster of 30 open reading frames (ORFs) that includes the core PKS genes, as well as genes for deoxysugar biosynthesis, tailoring enzymes (e.g., oxygenases, glycosyltransferases), and regulation. mdpi.com The organization of the chrysomycin BGC in S. albaduncus (accession FN565166) has been detailed, showing tandem sets of PKS genes, deoxysugar biosynthetic genes, post-PKS tailoring genes, and regulatory genes. researchgate.netsecondarymetabolites.org

Comparative analysis between different chrysomycin and gilvocarcin-type BGCs reveals a high degree of similarity but also notable differences, such as gene rearrangements and the presence or absence of specific regulatory or tailoring genes, which likely accounts for the structural diversity observed within this family of natural products. mdpi.comresearchgate.net

Table 2: Key Gene Functions in a Representative Chrysomycin Biosynthetic Gene Cluster This table is interactive. Click on the headers to sort the data.

Gene (example from S. albaduncus) Putative Function Biosynthetic Role
chryA Minimal PKS (KSα, KSβ) Forms the polyketide backbone
chryC1 Acyl Carrier Protein (ACP) Carries the growing polyketide chain
chryG Cyclase Catalyzes cyclization of the polyketide chain
chryF Ketoreductase Reduces a keto group during backbone assembly
chryOI, chryOII Monooxygenases Catalyze oxidative tailoring of the aglycone
chryGT Glycosyltransferase Attaches the deoxysugar moiety (C-glycosylation)
chryK Acetyltransferase Catalyzes the final acetylation step
chryD, chryE Deoxysugar biosynthesis Synthesize the NDP-activated sugar donor

Putative Enzymatic Modifications and Tailoring Steps

Following the assembly of the polyketide backbone, a series of enzymatic modifications, known as tailoring steps, decorate the core structure to produce the final, mature natural product. For this compound, the acetylation of the sugar moiety and the C-glycosylation event are two critical maturation steps.

Role of Acetylation in Natural Product Maturation

Acetylation is a common tailoring reaction in natural product biosynthesis that can significantly impact the biological activity and physicochemical properties of a molecule. mdpi.com In the case of this compound, an acetyl group is installed at the 4'-position of the deoxysugar moiety. This reaction is catalyzed by a specific acetyltransferase enzyme encoded within the BGC. nih.gov

In the homologous ravidomycin BGC, the gene product RavW, which shows similarity to GCN-5 related N-acetyltransferases (GNATs), is proposed to be involved in acetylation. nih.gov A similar enzyme, designated ChryK in the chrysomycin cluster, is believed to be responsible for transferring an acetyl group from acetyl-CoA to the 4'-hydroxyl group of the sugar precursor, likely after it has been attached to the aglycone. This final acetylation step differentiates this compound from chrysomycin B. The presence or absence of this acetylation can influence the molecule's interactions with its biological target.

Significance of C-Glycosylation in Structural Assembly

A defining feature of the chrysomycin family is the C-glycosidic bond that links the deoxysugar to the polyketide aglycone. researchgate.netresearchgate.net Unlike the more common O-glycosidic linkages, C-glycosidic bonds are exceptionally stable to chemical and enzymatic hydrolysis, a feature that contributes to the robustness of these molecules. This crucial bond is forged by a specialized C-glycosyltransferase, a key enzyme encoded by the BGC (e.g., chryGT). mdpi.comresearchgate.net

The C-glycosyltransferase recognizes the activated sugar donor, typically a nucleoside diphosphate (B83284) (NDP)-linked deoxysugar like NDP-D-olivose, and the aglycone acceptor. It then catalyzes a Friedel-Crafts-type reaction to form the carbon-carbon bond at the C4 position of the aglycone. researchgate.net The functionality of these glycosyltransferases is a key determinant of the final structure, and their substrate flexibility has been exploited in biosynthetic engineering efforts. mdpi.combohrium.com

Strategies for Engineered Biosynthesis and Analog Generation

The elucidation of the chrysomycin BGC opens up exciting possibilities for engineered biosynthesis and the generation of novel analogs. frontiersin.org By manipulating the genes within the cluster, researchers can create new derivatives with potentially improved properties. researchgate.net

One powerful strategy is the heterologous expression of the entire BGC in a well-characterized and genetically tractable host strain, such as Streptomyces coelicolor or Streptomyces lividans. mdpi.comfrontiersin.orgresearchgate.net This approach allows for higher production titers and simplifies genetic manipulation. For example, the ravidomycin gene cluster was heterologously expressed in S. lividans, leading to the production of a new ravidomycin analogue. researchgate.net

Another key strategy is combinatorial biosynthesis, which involves swapping or modifying specific tailoring enzymes. The glycosyltransferase is a particularly attractive target. By introducing glycosyltransferases from other BGCs or by engineering the native enzyme, it is possible to attach different sugar moieties to the chrysomycin core. mdpi.combohrium.com Similarly, inactivating the acetyltransferase gene (chryK) would lead to the specific production of deacetylated analogs like chrysomycin B. These biosynthetic engineering techniques provide a powerful platform for generating a library of chrysomycin derivatives for structure-activity relationship (SAR) studies, paving the way for the development of new therapeutic agents. researchgate.netnih.gov

Chemical Synthesis and Analog Design Strategies for 4 Acetylchrysomycin B

Synthetic Challenges in the Total Synthesis of Chrysomycin B and its Derivatives

The total synthesis of chrysomycin B, the direct precursor to 4'-acetylchrysomycin B, is fraught with significant chemical hurdles that stem from its intricate structure. These challenges must be overcome to enable the synthesis of derivatives and to conduct detailed structure-activity relationship (SAR) studies.

Key synthetic challenges include:

Stereocontrol: The molecule contains numerous stereocenters, particularly within the two sugar moieties and at the spiroketal junction of the aglycone. Establishing the correct relative and absolute stereochemistry for each of these centers is a primary obstacle. The anomeric configurations of both the C-glycosidic and O-glycosidic linkages are critical for biological function and are often difficult to control.

C-Glycosidic Bond Formation: The construction of the carbon-carbon bond between the C1" of the D-olivose sugar and the aromatic aglycone is a major synthetic bottleneck. Unlike more common O-glycosidic bonds, C-glycosylation is irreversible and often proceeds with low yields and poor stereoselectivity. It requires harsh conditions that can be incompatible with the sensitive functional groups present on both the aglycone and the sugar.

O-Glycosidic Disaccharide Assembly: The formation of the O-glycosidic bond linking the C4" of D-olivose to the C1' of virenose to form the disaccharide unit is also challenging. The steric hindrance around the C4" hydroxyl group of the olivosyl acceptor and the need for high β-selectivity for the virenose donor demand a carefully optimized glycosylation protocol.

Spiroketal Formation: The synthesis of the aglycone's dihydronaphtho[2,3-b]pyran-5,10-dione core includes a sensitive spiroketal. The acid-catalyzed cyclization to form this system must be controlled to yield the thermodynamically favored stereoisomer, which is influenced by the anomeric effect.

Functional Group Intercompatibility: The chrysomycin scaffold contains phenols, ketones, and multiple hydroxyl groups. A robust and lengthy protecting group strategy is required to mask these functionalities during various stages of the synthesis, followed by a global deprotection step that must proceed without damaging the delicate final structure.

Methodologies for the Construction of Key Glycosyl Moieties (e.g., Virenose)

The synthesis of the constituent monosaccharides, particularly the rare 2,6-dideoxy-4-O-methyl-D-lyxo-hexopyranose (virenose), is a critical prerequisite for the total synthesis of chrysomycin B. Virenose is not commercially available and must be prepared through a multi-step sequence, typically starting from a common, inexpensive carbohydrate.

A representative synthetic approach to a virenose glycosyl donor might begin with a readily available sugar like D-mannose or L-rhamnose. The synthesis involves a sequence of stereocontrolled reactions to install the required functionalities.

A plausible synthetic pathway for a virenose donor is summarized below:

StepTransformationTypical Reagents/ConditionsPurpose
1Protection of HydroxylsBenzyl (B1604629) bromide (BnBr), NaHProtects C2, C3, and C4 hydroxyls as benzyl ethers to allow for selective C6 modification.
2Selective C6 DeoxygenationTosylation (TsCl, pyridine), followed by reduction (LiAlH4)Removes the C6 hydroxyl group to form the 6-deoxy functionality.
3Selective C4 DeprotectionCatalytic hydrogenolysis (e.g., H2, Pd/C) under controlled conditionsSelectively removes the C4 benzyl group, freeing the hydroxyl for methylation.
4C4-O-MethylationMethyl iodide (MeI), NaHInstalls the characteristic 4-O-methyl group of virenose.
5C2 DeoxygenationBarton-McCombie deoxygenation (e.g., formation of a xanthate ester followed by radical reduction with Bu3SnH, AIBN)Removes the C2 hydroxyl group to complete the 2,6-dideoxy backbone.
6Anomeric ActivationConversion to a glycosyl donor such as a trichloroacetimidate (B1259523) (CCl3CN, DBU) or thioglycosidePrepares the sugar for the subsequent O-glycosylation reaction.

The synthesis of the D-olivose (2,6-dideoxy-D-arabino-hexopyranose) unit follows similar principles of selective protection, deoxygenation, and activation. The successful execution of these carbohydrate syntheses is essential before attempting to couple them to the aglycone.

Approaches to the Synthesis of the Aglycone Core

The synthesis of the chrysomycin aglycone, a complex spiroketal-containing naphthoquinone derivative, requires a distinct and equally challenging synthetic strategy. Research has focused on building the aromatic core and then inducing the key spiroketalization.

A common strategy involves the construction of a suitably functionalized naphthalene (B1677914) precursor, which is then elaborated to form the pyran ring and spiroketal. Key steps in a plausible synthetic route include:

Naphthalene Core Assembly: The substituted naphthalene ring system can be constructed using various methods. One powerful approach is a Diels-Alder reaction between a substituted benzoquinone and a reactive diene, followed by aromatization. Alternatively, annulation strategies or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed to build the bicyclic core from simpler aromatic precursors.

Side Chain Installation: A side chain containing the latent pyran ring and spiroketal functionality is attached to the naphthalene core. This is often achieved through an organometallic addition (e.g., Grignard or organolithium reagent) to a carbonyl group on the naphthalene precursor.

Oxidation and Cyclization: The installed side chain is oxidized to generate a dihydroxy ketone intermediate.

Spiroketalization: Treatment of the dihydroxy ketone with an acid catalyst (e.g., camphorsulfonic acid or trifluoroacetic acid) induces intramolecular cyclization. This step forms the spiroketal linkage. The stereochemical outcome at the spiro-center is typically under thermodynamic control, favoring the conformation stabilized by the anomeric effect.

Final Functionalization: Final redox manipulations are performed to establish the correct oxidation state of the quinone system, completing the synthesis of the aglycone.

The precise sequence and choice of reagents are critical to manage chemoselectivity and prevent undesired side reactions on the electron-rich aromatic system.

Exploration of Semisynthetic Routes and Chemical Modifications of Natural Precursors

Given the immense difficulty of a total synthesis, semisynthesis provides a more practical route to analogs like this compound. This approach leverages a closely related natural product, isolated in larger quantities, as a starting material.

The most logical precursor for the semisynthesis of this compound is chrysomycin B itself. The conversion involves a single, high-yielding chemical transformation:

Selective Acetylation: The synthesis is achieved by the selective acetylation of the C4' hydroxyl group on the terminal virenose sugar. This reaction is typically performed under mild conditions to avoid acetylation of the more sterically hindered or less reactive phenolic hydroxyls on the aglycone.

ReactionStarting MaterialReagentBase/CatalystProduct
Selective AcetylationChrysomycin BAcetic anhydride (B1165640) ((Ac)2O) or Acetyl chloride (AcCl)Pyridine or DMAP (4-Dimethylaminopyridine)This compound

The C4'-hydroxyl is generally the most accessible and nucleophilic secondary alcohol on the disaccharide, allowing for regioselective acylation. This method is highly efficient for generating this compound for structural confirmation and biological evaluation. Furthermore, this semisynthetic platform can be extended by using different acylating agents (e.g., propionyl chloride, benzoyl chloride) to rapidly generate a library of 4'-O-acyl analogs, facilitating the exploration of SAR at this position.

Application of Divergent and Convergent Synthesis Methodologies in Related Natural Product Chemistry

The synthesis of complex molecules like this compound benefits from the strategic application of convergent and divergent synthetic planning. These two methodologies offer distinct advantages for accessing the target molecule and its analogs.

Divergent Synthesis: This strategy begins with a common intermediate that is elaborated into a variety of distinct final products. In the context of the chrysomycin family, a divergent approach is ideal for creating a library of analogs from a key precursor. For instance:

From a Late-Stage Intermediate: A successfully synthesized chrysomycin B molecule serves as a common precursor. It can be subjected to various selective chemical modifications—such as acetylation, methylation, or halogenation at different positions—to generate a diverse set of analogs, including this compound.

From an Aglycone Intermediate: A common aglycone core could be coupled with a library of different, synthetically prepared sugar moieties to produce novel glycosyl analogs of chrysomycin.

The table below compares the application of these strategies to the synthesis of chrysomycin derivatives.

StrategyDescriptionApplication to Chrysomycin SynthesisAdvantages
Convergent Separate synthesis of key fragments (aglycone, disaccharide) followed by late-stage coupling.Ideal for the de novo total synthesis of chrysomycin B.Increases overall efficiency and yield; allows for parallel workflow; simplifies troubleshooting of individual synthetic routes.
Divergent A common intermediate is used to generate multiple target molecules.Ideal for generating analogs like this compound from a natural or synthetic chrysomycin B precursor.Rapid generation of a library of related compounds for SAR studies; efficient use of a hard-won advanced intermediate.

In practice, a hybrid approach is often the most powerful. A convergent total synthesis can be used to access the core natural product (chrysomycin B), which then becomes the starting point for a divergent semisynthetic campaign to produce a wide array of derivatives like this compound.

Structure Activity Relationship Sar Studies of 4 Acetylchrysomycin B and Its Analogues

Systematic Investigation of Structural Modifications on Biological Activity

The biological profile of 4'-acetylchrysomycin B and its analogues is intricately linked to their molecular architecture. Researchers have systematically altered various parts of the molecule to pinpoint the key structural features responsible for its cytotoxic and antimicrobial effects. acs.orgnih.gov

Impact of 4'-Acetylation on Cytotoxicity and Antimicrobial Potency

The acetylation at the 4'-position of the sugar moiety is a critical determinant of the biological activity of chrysomycin B. The presence of the 4'-acetyl group in this compound has been shown to influence its potency. caymanchem.com

Studies have demonstrated that this compound is active against several strains of Gram-positive bacteria, including Bacillus subtilis, Bacillus cereus, Corynebacterium bovis, and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 64 µg/ml. caymanchem.com Furthermore, it exhibits significant cytotoxicity against a panel of human cancer cell lines. Notably, its potency varies between doxorubicin-sensitive and doxorubicin-resistant cell lines, with IC50 values in the ranges of 1.7-14 ng/ml and 260-370 ng/ml, respectively. caymanchem.com

The 2'- and 4'-hydroxyl groups of the sugar moiety in related compounds, such as ravidomycin (B1678828), have been identified as essential for their biological activities, suggesting that modifications at these positions, including acetylation, can significantly modulate efficacy. nih.gov The removal or alteration of this acetyl group can lead to a decrease in activity, highlighting its importance in the interaction with biological targets.

Table 1: Antimicrobial and Cytotoxic Activity of this compound caymanchem.com

Organism/Cell Line Activity Concentration
Bacillus subtilis MIC 2-64 µg/ml
Bacillus cereus MIC 2-64 µg/ml
Corynebacterium bovis MIC 2-64 µg/ml
Enterococcus faecalis MIC 2-64 µg/ml
Doxorubicin-sensitive human cancer cells IC50 1.7-14 ng/ml

Influence of C-Glycosidic Side Chain Variations on Biological Efficacy

The C-glycosidic side chain is another key region for SAR studies. Chrysomycin A and B, for instance, share the same chromophore but differ in their C-glycosidic side chains; Chrysomycin A has a 3,5-dimethylpentose side chain, while Chrysomycin B has a methylpentose side chain. evitachem.com These structural differences are believed to contribute to variations in their biological activities. evitachem.com

Extensive research on chrysomycin A analogues has revealed that modifications to the carbohydrate residue can lead to derivatives with superior potency, for example, against multi-drug-resistant tuberculosis (MDR-TB). acs.orgnih.govresearchgate.net This suggests that further optimization of the sugar moiety is a promising strategy for enhancing therapeutic efficacy. The synthesis of various analogues with different sugar units attached at the C2 position has been a key approach in exploring these structure-activity relationships. acs.orgnih.gov

Computational Approaches in SAR Elucidation

In addition to traditional synthetic chemistry and biological testing, computational methods have become indispensable tools in understanding and predicting the SAR of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By analyzing a set of molecules with known activities, QSAR models can identify molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for the desired biological effect. mdpi.comresearchgate.net

For complex natural products, QSAR can help in predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. researchgate.netrsc.org For instance, hologram QSAR (HQSAR) models have been successfully used for other classes of compounds to identify structural fragments that increase potency. nih.gov While specific QSAR models for this compound are not extensively reported in the provided context, the principles of QSAR are highly applicable to this class of molecules for predicting activities such as cytotoxicity or antimicrobial potency based on structural modifications. rsc.orgnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. clinmedjournals.orgnih.gov In drug design, it is used to predict how a ligand, such as this compound, might bind to a specific protein target. rsc.orgnih.gov This information can provide insights into the mechanism of action and guide the design of more potent inhibitors. clinmedjournals.orgmedsci.org

Molecular dynamics simulations can then be used to study the behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex. researchgate.net For example, docking studies on other complex molecules have helped to understand interactions with target enzymes and have been supported by experimental findings. clinmedjournals.orgrsc.org Such studies on this compound could elucidate its binding mode to its cellular targets, further explaining the observed SAR.

Rational Design and Optimization of Novel this compound Derivatives

The insights gained from systematic SAR studies and computational modeling pave the way for the rational design and optimization of novel this compound derivatives with improved therapeutic profiles. medsci.org The goal is to enhance potency and selectivity while potentially reducing off-target effects.

The process of rational design involves identifying the key pharmacophoric features of the molecule and making targeted modifications to enhance its activity. nih.govmdpi.comnih.gov For example, knowing that the 4'-acetyl group is important for activity, researchers can explore other acyl groups at this position to see if potency can be further improved. Similarly, the C-glycosidic side chain can be systematically altered to optimize interactions with the biological target. acs.org The synthesis and biological evaluation of such rationally designed derivatives are crucial steps in the development of new and more effective drug candidates based on the this compound scaffold. nih.govrsc.orgrsc.orgnih.govmdpi.commdpi.com

Research Applications and Future Directions

Utility of 4'-Acetylchrysomycin B as a Pharmacological Research Probe

While the direct application of this compound as a pharmacological research probe is not yet extensively documented in publicly available literature, its distinct biological activity profile suggests significant potential in this area. Pharmacological probes are crucial tools for dissecting cellular pathways and identifying the mechanisms of action of therapeutic agents. The enhanced cytotoxicity of this compound compared to its parent compound, chrysomycin B, makes it a valuable candidate for investigating the specific cellular targets and pathways affected by this class of molecules.

The process of pharmacological profiling involves a systematic examination of the effects of a compound across a wide range of biological assays to understand its selectivity and potential off-target effects. Such profiling of this compound could elucidate its mechanism of action, which is currently unknown for the chrysomycin family. By identifying the specific proteins or cellular processes that this compound interacts with, it can be developed into a probe to study these targets in various disease models.

Potential for Lead Compound Development and Optimization

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The enhanced biological activity of this compound positions it as a promising lead compound for the development of new therapeutics.

The journey from a lead compound to a viable drug candidate is an iterative process of design, synthesis, and testing. Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: This involves systematically modifying the chemical structure of the lead compound to identify which functional groups are crucial for its biological activity. For this compound, understanding the role of the acetyl group and other structural features is paramount.

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might affect the compound's interaction with its biological target, thereby guiding the synthesis of more potent and selective analogs.

Pharmacokinetic Optimization: This focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it can reach its target in the body at effective concentrations and for an appropriate duration.

The development of a scalable synthesis for chrysomycin A has provided a platform for extensive structure-activity relationship studies and the generation of numerous analogs. nih.govresearchgate.netnih.govacs.org This work has demonstrated that modifications to the chrysomycin scaffold can lead to derivatives with superior potency, highlighting the potential for optimizing this compound as a therapeutic lead. nih.govresearchgate.netnih.govacs.org

Identification of Unexplored Biological Activities and Therapeutic Opportunities

Research has shown that the acetylation of chrysomycin B to form this compound reinforces its cytotoxic activity. This enhanced potency opens up new avenues for exploring its therapeutic potential beyond its known antimicrobial effects.

Initial studies have evaluated the antimicrobial and cytotoxic activities of this compound. The compound has demonstrated activity against Gram-positive bacteria, although its efficacy varies among different species. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus FDA 209P>64
Staphylococcus aureus Smith32
Bacillus subtilis ATCC 66332
Micrococcus luteus ATCC 934116

The reinforced cytotoxicity of this compound suggests its potential as an anticancer agent. Further research is warranted to screen this compound against a broad panel of cancer cell lines to identify specific cancer types that may be particularly sensitive to its effects. Identifying the molecular targets responsible for its cytotoxicity will be crucial in unlocking its therapeutic opportunities in oncology.

Advanced Methodologies for Discovery and Characterization of Novel Derivatives

The discovery and development of novel derivatives of this compound can be accelerated by employing advanced methodologies. The successful scalable synthesis of chrysomycin A has paved the way for late-stage diversification, allowing for the modification of the core structure at various positions. researchgate.netacs.org

Key advanced methodologies include:

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. By creating a library of this compound analogs, researchers can efficiently screen for compounds with improved activity and properties.

High-Throughput Screening (HTS): HTS enables the rapid testing of large numbers of compounds for a specific biological activity. This is essential for efficiently screening libraries of novel derivatives to identify promising candidates.

Synthetic Biology and Metabolic Engineering: These approaches involve genetically modifying microorganisms to produce novel analogs of natural products. By manipulating the biosynthetic pathway of chrysomycins in the producing organisms, it may be possible to generate a diverse range of new derivatives, including variations of this compound.

Structure-Based Drug Design: Once the biological target of this compound is identified and its three-dimensional structure is determined, structure-based drug design can be used to rationally design new derivatives with enhanced binding affinity and selectivity for the target.

The synthesis of numerous chrysomycin A analogs has already demonstrated the feasibility of modifying the carbohydrate residue and other parts of the molecule to achieve superior potency. nih.govresearchgate.netnih.govacs.org These same strategies can be applied to this compound to generate a new generation of therapeutic candidates.

常见问题

Q. How should researchers address ethical considerations in preclinical studies of this compound?

  • Methodological Answer : Follow institutional guidelines for animal welfare (e.g., ARRIVE 2.0) or human tissue use (e.g., IRB approval for primary cells). Disclose conflicts of interest and funding sources in publications. For in vivo studies, include sample size justifications and randomization protocols .

Q. What are the minimum data reporting requirements for publishing this compound research?

  • Methodological Answer : Include raw spectral data (NMR, MS) in supplementary materials. For bioassays, report exact experimental conditions (e.g., cell passage number, incubation time). Adhere to journal-specific guidelines (e.g., Beilstein Journal’s compound characterization standards) and cite original synthetic procedures .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。